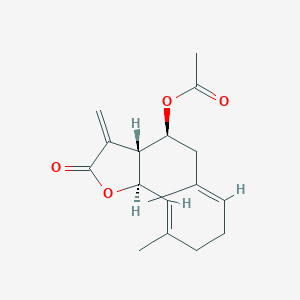
Tulipinolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tulipinolide is a germacranolide based on a 2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl skeleton. It has a role as an allergen and a metabolite.
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tulipinolide and related compounds against various pathogens. Notably, an extract from the tulip tree demonstrated significant growth inhibition against Staphylococcus aureus, a common and often drug-resistant bacterium.
- Study Findings : A screening of the PRISM library identified laurenobiolide as the most potent compound against methicillin-susceptible S. aureus, while this compound and its isomers exhibited limited activity . This suggests that while this compound may not be the primary antimicrobial agent, it is part of a complex phytochemical profile that warrants further exploration.
Antifibrotic Properties
This compound has also been investigated for its antifibrotic effects, particularly in the context of liver fibrosis.
- Mechanism : The inhibition of hepatic stellate cell proliferation is a key therapeutic target for treating liver fibrosis. Research indicates that compounds from Liriodendron tulipifera, including this compound, can effectively inhibit these cells, suggesting a potential application in managing liver diseases .
Anticancer Potential
The anticancer properties of this compound have been a focal point in several studies. Its cytotoxic effects against cancer cell lines have been documented, indicating its potential as a therapeutic agent in oncology.
- Research Insights : An alcoholic extract from the root bark of Liriodendron tulipifera was systematically fractionated to isolate this compound, which showed significant activity against KB cell cultures (a human oral epidermoid carcinoma cell line) and other cancerous cells . This positions this compound as a promising candidate for further development in cancer treatment protocols.
Table 1: Summary of Biological Activities of this compound
Table 2: Comparative Efficacy of this compound and Related Compounds
Propriétés
Numéro CAS |
24164-12-3 |
|---|---|
Formule moléculaire |
C17H22O4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
[(3aR,4S,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-10-6-5-7-11(2)9-15-16(12(3)17(19)21-15)14(8-10)20-13(4)18/h6,9,14-16H,3,5,7-8H2,1-2,4H3/b10-6+,11-9+/t14-,15+,16+/m0/s1 |
Clé InChI |
UPNVKIZABMRHNR-DUUXJKDPSA-N |
SMILES |
CC1=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2 |
SMILES isomérique |
C/C/1=C\[C@@H]2[C@@H]([C@H](C/C(=C/CC1)/C)OC(=O)C)C(=C)C(=O)O2 |
SMILES canonique |
CC1=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















